![molecular formula C22H31N5O7 B6291134 Me-Tz-PEG4-COOH CAS No. 2565819-75-0](/img/structure/B6291134.png)
Me-Tz-PEG4-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Me-Tz-PEG4-COOH is a synthetic peptide-based molecule that has a wide range of applications in the scientific research field. It is a derivative of the amino acid L-tyrosine and is composed of four amino acid residues: three methionines and one tyrosine. The molecule has a unique structure that allows it to interact with other molecules in a variety of ways. This makes it a valuable tool for scientists to study the structure and function of proteins, as well as to investigate the biochemical and physiological effects of various compounds. This compound has been used in a number of laboratory experiments and has shown to be a valuable tool in the field of scientific research.
Wirkmechanismus
The mechanism of action of Me-Tz-PEG4-COOH is not completely understood. However, it is believed that the molecule interacts with other molecules in a variety of ways. It is thought to interact with proteins through hydrogen bonding and electrostatic interactions, allowing it to bind to specific proteins and modify their structure and function. Additionally, this compound has been shown to interact with small molecules, such as drugs and other compounds, allowing it to bind to specific molecules and modify their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, leading to an increase in the production of specific proteins. Additionally, this compound has been shown to affect the transport of certain molecules, such as drugs and other compounds, across cell membranes. Furthermore, this compound has been shown to modulate the activity of certain receptors, leading to changes in cell signaling and the regulation of various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
Me-Tz-PEG4-COOH has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it is non-toxic and has a low potential for adverse effects. However, this compound is not completely stable and can be degraded by certain enzymes. Additionally, it can be difficult to obtain large quantities of the molecule, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
Me-Tz-PEG4-COOH has a wide range of potential applications in the scientific research field. Future research could focus on the development of new therapeutic agents based on the molecule, as well as on the development of new ways to synthesize the molecule. Additionally, further research could focus on the effects of this compound on the structure and function of proteins and small molecules. Additionally, research could focus on the effects of the molecule on cell signaling and the regulation of various cellular processes. Finally, research could focus on the development of new ways to use this compound in laboratory experiments.
Synthesemethoden
Me-Tz-PEG4-COOH is synthesized using a combination of chemical and enzymatic processes. The chemical process involves the reaction of L-tyrosine with a carboxylic acid, such as acetic acid. This reaction forms a carboxylic acid derivative of tyrosine, which is then reacted with methionine to form the desired molecule. The enzymatic process involves the use of enzymes, such as trans-amidase, to catalyze the formation of the peptide bond between the carboxylic acid and the tyrosine residue. This process is then followed by the formation of the desired molecule.
Wissenschaftliche Forschungsanwendungen
Me-Tz-PEG4-COOH has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, to investigate the biochemical and physiological effects of various compounds, and to develop novel therapeutic agents. It has also been used to study the effects of various drugs and to develop new drugs for various diseases. Additionally, this compound has been used to study the structure and function of small molecules and to develop new drugs and treatments for various diseases.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoyl]amino]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O7/c1-17-24-26-21(27-25-17)18-3-5-19(6-4-18)22(30)23-8-2-9-31-11-13-33-15-16-34-14-12-32-10-7-20(28)29/h3-6H,2,7-16H2,1H3,(H,23,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUUZHHWRQHFLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)NCCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.